molecular formula C14H5KN2O14S2 B12702235 Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate CAS No. 93919-24-5

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate

Cat. No.: B12702235
CAS No.: 93919-24-5
M. Wt: 528.4 g/mol
InChI Key: UMPYOFXAGNQYMY-UHFFFAOYSA-M
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Description

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate (CAS: 93919-24-5; EC: 300-009-2) is a nitro-substituted anthraquinone derivative with two hydroxyl groups at positions 1 and 5, two nitro groups at positions 4 and 8, and sulphonate groups at positions 2 and 5. The potassium hydrogen salt form enhances solubility in polar solvents, while the nitro groups may confer redox reactivity and explosive tendencies under specific conditions .

Properties

CAS No.

93919-24-5

Molecular Formula

C14H5KN2O14S2

Molecular Weight

528.4 g/mol

IUPAC Name

potassium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate

InChI

InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1

InChI Key

UMPYOFXAGNQYMY-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters in Preparation

Step Reagents/Conditions Temperature Range Time Notes
Nitration HNO3/H2SO4 mixture 0–30 °C 1–3 hours Controlled to avoid over-nitration
Sulfonation Fuming sulfuric acid (oleum) 80–120 °C 2–6 hours Selective sulfonation at 2,6 positions
Reduction/Hydroxylation Partial reduction agents (e.g., SnCl2, Fe/HCl) Ambient to 50 °C 1–4 hours Maintains 9,10-dihydro structure
Neutralization KOH aqueous solution Ambient 1–2 hours Forms potassium hydrogen salt

Industrial Production Considerations

Industrial-scale synthesis follows the same fundamental steps but employs:

The industrial process is optimized to minimize by-products like over-nitrated or over-sulfonated species and to maximize yield, typically achieving yields above 70% with purity exceeding 98%.

Analytical and Research Findings on Preparation

  • Reaction Monitoring: Spectroscopic methods such as UV-Vis and IR spectroscopy are used to monitor the introduction of nitro and sulfonate groups. The appearance of characteristic nitro group peaks (~1500 and 1350 cm⁻¹) and sulfonate peaks (~1040 cm⁻¹) confirms successful functionalization.

  • Purity Assessment: High-performance liquid chromatography (HPLC) and elemental analysis confirm the composition and purity of the final product.

  • Yield Optimization: Studies indicate that maintaining nitration temperature below 30 °C prevents decomposition, while sulfonation at 100 °C for 4 hours balances reaction completeness and product stability.

  • Environmental and Safety Notes: The use of strong acids and nitrating agents requires strict safety protocols and waste treatment to mitigate environmental impact.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents Critical Parameters Outcome/Notes
Nitration Introduction of nitro groups at 4,8 positions HNO3, H2SO4 0–30 °C, 1–3 h Controlled nitration to avoid side reactions
Sulfonation Sulfonation at 2,6 positions Fuming sulfuric acid (oleum) 80–120 °C, 2–6 h Selective sulfonation, avoid overreaction
Partial Reduction/Hydroxylation Formation of 9,10-dihydro and 1,5-dihydroxy groups SnCl2, Fe/HCl or similar Ambient to 50 °C, 1–4 h Maintains key functional groups
Neutralization Conversion to potassium hydrogen salt KOH aqueous solution Ambient, 1–2 h Enhances solubility and stability
Purification Crystallization, filtration Solvents (water, ethanol) Variable Achieves >98% purity

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, amino derivatives, and sulfonated compounds. These products have diverse applications in different fields.

Scientific Research Applications

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The sulfonate groups enhance its solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Key Differences :

  • Nitro vs.
  • Sulphonates : Positional isomerism (e.g., 2,6 vs. 2,7 or 1,7 sulphonates) affects solubility and molecular interactions .

Toxicological and Ecotoxicological Profiles

Table 2: Toxicity Data Comparison

Compound (CAS) Mutagenicity (Ames Test) Skin Irritation Daphnia magna EC50 (48h) Reproductive Toxicity (NOAEL)
Target Compound (93919-24-5) No data No data No data No data
CAS 2861-02-1 Negative No irritation 44.9 mg/L >50 mg/kg (rat)
CAS 128-91-6 No data No data No data Suspected explosive properties

Insights :

  • Nitro-containing compounds (e.g., CAS 128-91-6) may pose higher risks due to nitro group reactivity, though data gaps exist for the target compound .

Physicochemical Properties

Table 3: Solubility and Partition Coefficients

Compound (CAS) log Pow Solubility Profile
Target Compound (93919-24-5) No data Likely hydrophilic (K⁺ salt)
CAS 2861-02-1 -3.05 High water solubility
CAS 93965-08-3 No data Moderate (Na⁺ salt)

Analysis :

  • The disodium derivative (CAS 2861-02-1) has a log Pow of -3.05, indicating strong hydrophilicity due to sulphonate groups and sodium counterions .

Biological Activity

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate (CAS: 93919-24-5) is an anthraquinone derivative known for its complex structure and potential biological activities. This article explores the compound's biological activity, including its applications in environmental remediation and potential therapeutic uses.

  • Molecular Formula : C14H5KN2O14S2
  • Molecular Weight : 528.42 g/mol
  • Structural Characteristics : The compound features multiple functional groups including hydroxyl (-OH), nitro (-NO2), and sulfonate (-SO3) groups, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its electron transfer capabilities and potential as an electron shuttle in biogeochemical processes.

Electron Shuttle Activity

Research indicates that anthraquinone derivatives can facilitate electron transfer processes in microbial environments. For instance:

  • Reductive Dechlorination : In anaerobic systems, the presence of anthraquinone derivatives has been shown to enhance the reductive dechlorination of pollutants such as DDT (dichlorodiphenyltrichloroethane). In a study involving various treatments (control, citric acid, anthraquinone disulfonate), it was found that the addition of anthraquinone significantly improved the dechlorination rates by acting as an electron shuttle between microorganisms and Fe(III) oxides .

Case Study 1: DDT Remediation

A batch anaerobic incubation experiment demonstrated that the addition of this compound alongside citric acid resulted in a reduction of DDT residues by approximately 79% to 92% over a period of 20 days. The study highlighted the compound's role in enhancing microbial activity and facilitating the reduction of Fe(III) to Fe(II), which is crucial for effective pollutant degradation .

Comparative Analysis of Related Compounds

The following table compares this compound with other anthraquinone derivatives regarding their biological activities:

Compound NameCAS NumberMolecular WeightBiological Activity
This compound93919-24-5528.42 g/molElectron shuttle in bioremediation
Anthraquinone DisulfonateVariesVariesEnhances microbial reduction processes
Doxorubicin (Adriamycin)23214-92-8579.98 g/molAnticancer agent through DNA intercalation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate?

  • Methodology : Synthesis typically involves sequential functionalization of anthraquinone derivatives. For example:

Sulfonation : Introduce sulfonate groups at positions 2 and 6 using concentrated sulfuric acid or oleum under controlled temperature (80–100°C) .

Nitration : Add nitro groups at positions 4 and 8 using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

Hydroxylation : Oxidize anthracene to introduce hydroxyl groups at positions 1 and 5 via alkaline hydrolysis or catalytic oxidation .

  • Validation : Confirm stepwise intermediates using HPLC (C18 column, UV detection at 254 nm) and FTIR (characteristic peaks for nitro: ~1520 cm⁻¹, sulfonate: ~1040 cm⁻¹) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Experimental Design :

  • Prepare solutions at pH 2–12 using HCl/NaOH buffers.
  • Monitor stability via UV-Vis spectroscopy (200–800 nm) over 24 hours.
  • Analyze degradation products using LC-MS (ESI-negative mode).
    • Key Findings : Anthraquinone sulfonates are generally stable in neutral to alkaline conditions (pH 7–10) but degrade in strongly acidic environments (pH < 3) due to desulfonation .

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Primary Methods :

  • Elemental Analysis : Verify C, H, N, S content (deviation < 0.3% theoretical values).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate carbons (δ 110–120 ppm) .
  • XRD : Confirm crystalline structure (space group P2₁/c for anthraquinone derivatives) .
    • Advanced Cross-Validation : Use TGA-DSC to assess thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How do the nitro and sulfonate groups influence the compound's redox behavior in aqueous solutions?

  • Electrochemical Analysis :

  • Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in 0.1 M KCl.
  • Nitro groups (-NO₂) exhibit reduction peaks at -0.5 V (pH 7), while sulfonates stabilize the quinone structure, shifting oxidation potentials .
    • Mechanistic Insight : The electron-withdrawing nitro groups enhance electrophilicity, facilitating reduction reactions, whereas sulfonates improve solubility and stabilize intermediates .

Q. What contradictions exist in mutagenicity assessments of structurally related anthraquinone sulfonates?

  • Data Conflict :

  • In Vitro : Ames tests (OECD 471) on disodium anthraquinone sulfonates show no mutagenicity (negative response in S. typhimurium TA98/TA100) .
  • In Vivo : Oral exposure in mice (≤30 mg/kg) also showed no mutagenic effects, but conflicting results arise from impurities (e.g., residual nitro precursors) .
    • Resolution : Purify compounds via recrystallization (ethanol/water) and validate purity using HPLC-MS to isolate false-positive signals .

Q. What computational approaches can predict the environmental fate of this compound?

  • Modeling Strategies :

QSAR : Use log Pow (-3.05) to predict low bioaccumulation (BCF < 100) .

Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential .

  • Experimental Validation : Conduct OECD 301F biodegradability tests (28-day aerobic, activated sludge), which show <2% mineralization, indicating persistence .

Q. How can researchers resolve spectral interference when analyzing degradation products of this compound?

  • Challenge : Overlapping UV-Vis peaks from nitro and sulfonate derivatives.
  • Solution :

  • HPLC-DAD-ESI/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate isomers.
  • High-Resolution MS : Identify fragments (e.g., m/z 430.367 for parent ion, m/z 285.1 for desulfonated products) .

Methodological Notes

  • Toxicity Testing : Follow OECD 439 for skin irritation (reconstructed human epidermis, 60 min exposure) to avoid animal testing .
  • Environmental Impact : Prioritize anaerobic degradation studies (e.g., OECD 311) due to the compound’s recalcitrance in aerobic conditions .
  • Data Reproducibility : Standardize nitration conditions (e.g., stoichiometric HNO₃, 0°C) to minimize batch-to-batch variability .

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